(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N2O4S2 and its molecular weight is 469.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound that incorporates a thiazolidinone core and exhibits a range of biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by relevant research findings and case studies.
Chemical Structure
The compound features:
- Thiazolidinone Ring : Known for various biological activities.
- Benzamide Framework : Enhances lipophilicity and bioavailability.
- Dimethoxy Substituents : Potentially influence interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. In particular, thiazolidinones are noted for their effectiveness against a variety of bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazolidinone derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound also demonstrates antifungal properties. Studies have shown that similar thiazolidinone derivatives effectively inhibit fungal growth. For example:
- Compounds structurally related to this compound have been tested against Candida albicans, showing potent antifungal activity with IC50 values in the low micromolar range .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Thiazolidinones have been investigated for their ability to induce apoptosis in cancer cells:
- In vitro studies on derivatives indicate that they can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzymatic Inhibition : Molecular docking studies suggest that the compound binds to enzymes involved in cell wall synthesis in bacteria and fungal growth regulation.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .
Case Studies
A series of studies conducted on thiazolidinone derivatives provide insight into the biological activity of this compound:
Properties
IUPAC Name |
2,4-dichloro-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S2/c1-26-12-5-3-10(15(9-12)27-2)7-16-18(25)23(19(28)29-16)22-17(24)13-6-4-11(20)8-14(13)21/h3-9H,1-2H3,(H,22,24)/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGQHBTIZUQLT-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.